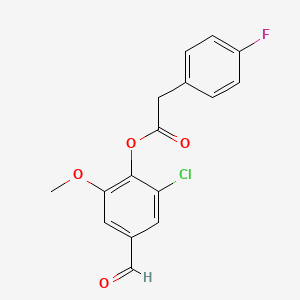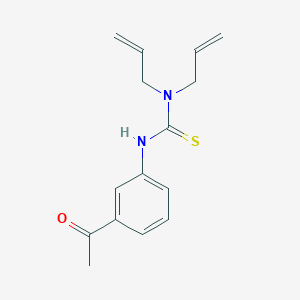![molecular formula C13H16ClNOS B5814828 2-[(4-chlorophenyl)thio]-N-cyclopentylacetamide](/img/structure/B5814828.png)
2-[(4-chlorophenyl)thio]-N-cyclopentylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chlorophenyl)thio]-N-cyclopentylacetamide, commonly known as CP 55,940, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in the 1980s by Pfizer, and its structure is similar to that of delta-9-tetrahydrocannabinol (THC), the active ingredient in marijuana. CP 55,940 has been found to have a high affinity for cannabinoid receptors in the brain, making it a valuable tool for studying the endocannabinoid system and its effects on various physiological processes.
Wirkmechanismus
CP 55,940 works by binding to cannabinoid receptors in the brain and other parts of the body. It has a high affinity for both CB1 and CB2 receptors, which are involved in a variety of physiological processes, including pain perception, appetite regulation, and immune function. When CP 55,940 binds to these receptors, it can activate or inhibit various signaling pathways, leading to a range of physiological effects.
Biochemical and Physiological Effects
CP 55,940 has been found to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and effects on appetite and metabolism. It has also been shown to affect the cardiovascular system, with both vasodilatory and vasoconstrictive effects reported in different studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CP 55,940 in lab experiments is its high affinity for cannabinoid receptors, which makes it a valuable tool for studying the endocannabinoid system. It has also been found to have a wide range of physiological effects, making it useful in a variety of research areas. However, CP 55,940 is a potent compound that must be handled with care, and its use in animal studies may raise ethical concerns.
Zukünftige Richtungen
There are many potential future directions for research involving CP 55,940. One area of interest is the development of new drugs that target the endocannabinoid system, based on the structure of CP 55,940. Another area of research is the study of the effects of CP 55,940 on different physiological processes, such as the immune system and the cardiovascular system. Additionally, further research is needed to fully understand the potential risks and benefits of using CP 55,940 in clinical settings.
Synthesemethoden
The synthesis of CP 55,940 involves several steps, including the reaction of 4-chlorothiophenol with cyclopentylmagnesium bromide to form the corresponding cyclopentylthiol. This is followed by the reaction of the cyclopentylthiol with 2-bromoacetyl chloride to form the desired product. The synthesis of CP 55,940 is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
CP 55,940 has been used in a wide range of scientific research studies, including those related to the endocannabinoid system, pain management, and addiction. It has been found to have analgesic properties, making it a potential treatment for chronic pain. It has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of autoimmune diseases such as multiple sclerosis.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNOS/c14-10-5-7-12(8-6-10)17-9-13(16)15-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYZBKVHEDPSCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5814756.png)
![ethyl 2-cyano-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B5814763.png)



![1-(4-pentylphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5814774.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-6-ethoxyphenol](/img/structure/B5814806.png)


![3-[2-(1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5814830.png)
![3-[2-(4-fluorophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5814836.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5814847.png)
![2-[(4,8-dimethyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5814855.png)